molecular formula C11H17N5O B11872964 9H-Purin-6-ol, 2-(hexylamino)- CAS No. 123994-82-1

9H-Purin-6-ol, 2-(hexylamino)-

Cat. No.: B11872964
CAS No.: 123994-82-1
M. Wt: 235.29 g/mol
InChI Key: GKSZXMSYBGLUJH-UHFFFAOYSA-N
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Description

2-(Hexylamino)-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylamino)-1H-purin-6(9H)-one typically involves the introduction of a hexylamino group to a purine precursor. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-(Hexylamino)-1H-purin-6(9H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylamino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the hexylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hexylamine in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-(Hexylamino)-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition, providing insights into cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hexylamino)-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The hexylamino group can enhance binding affinity to specific sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    2-Aminopurine: A synthetic analog of adenine used in mutagenesis studies.

Uniqueness

2-(Hexylamino)-1H-purin-6(9H)-one is unique due to the presence of the hexylamino group, which can significantly alter its chemical and biological properties compared to other purines. This modification can enhance its potential as a therapeutic agent and its utility in various research applications.

Properties

CAS No.

123994-82-1

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-(hexylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H17N5O/c1-2-3-4-5-6-12-11-15-9-8(10(17)16-11)13-7-14-9/h7H,2-6H2,1H3,(H3,12,13,14,15,16,17)

InChI Key

GKSZXMSYBGLUJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

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